(2-Benzylidenecyclopropyl)methanol
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Overview
Description
(2-Benzylidenecyclopropyl)methanol is an organic compound with the molecular formula C11H12O It features a cyclopropyl ring substituted with a benzylidene group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylidenecyclopropyl)methanol typically involves the reaction of benzaldehyde with cyclopropylmethanol under basic conditions. A common method is the Knoevenagel condensation, where benzaldehyde reacts with cyclopropylmethanol in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (2-Benzylidenecyclopropyl)methanol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (2-Benzylidenecyclopropyl)aldehyde or (2-Benzylidenecyclopropyl)carboxylic acid.
Reduction: (2-Cyclopropylmethyl)cyclopropylmethanol.
Substitution: (2-Benzylidenecyclopropyl)methyl chloride or bromide.
Scientific Research Applications
(2-Benzylidenecyclopropyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Benzylidenecyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The benzylidene group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Benzylidenemalononitrile: Similar in structure but with a nitrile group instead of a hydroxyl group.
Cyclopropylmethanol: Lacks the benzylidene group, making it less reactive in certain chemical reactions.
Benzylideneacetone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness: (2-Benzylidenecyclopropyl)methanol is unique due to its combination of a cyclopropyl ring, benzylidene group, and hydroxyl moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
159419-86-0 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2-benzylidenecyclopropyl)methanol |
InChI |
InChI=1S/C11H12O/c12-8-11-7-10(11)6-9-4-2-1-3-5-9/h1-6,11-12H,7-8H2 |
InChI Key |
GWSBTYVRIBPLTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1=CC2=CC=CC=C2)CO |
Origin of Product |
United States |
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